3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1982950-43-5
VCID: VC2740969
InChI: InChI=1S/C15H17FN2O.2ClH/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12;;/h3-6,10,12,17H,1-2,7-9H2;2*1H
SMILES: C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl.Cl
Molecular Formula: C15H19Cl2FN2O
Molecular Weight: 333.2 g/mol

3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

CAS No.: 1982950-43-5

Cat. No.: VC2740969

Molecular Formula: C15H19Cl2FN2O

Molecular Weight: 333.2 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride - 1982950-43-5

Specification

CAS No. 1982950-43-5
Molecular Formula C15H19Cl2FN2O
Molecular Weight 333.2 g/mol
IUPAC Name 5-[(4-fluorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;dihydrochloride
Standard InChI InChI=1S/C15H17FN2O.2ClH/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12;;/h3-6,10,12,17H,1-2,7-9H2;2*1H
Standard InChI Key IIZYEVOZHSHKLO-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl.Cl
Canonical SMILES C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl.Cl

Introduction

Structural Characteristics and Properties

Chemical Structure and Nomenclature

3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride consists of a piperidine ring connected at the 3-position to a 1,3-oxazole moiety, which in turn bears a 4-fluorobenzyl group at its 5-position. The compound exists as a dihydrochloride salt, with protonation likely occurring at the basic nitrogen atoms. The structural arrangement shares similarities with other piperidine derivatives that have demonstrated biological activity, such as those containing benzodioxol moieties .

The IUPAC nomenclature follows the standard hierarchical rules for heterocyclic compounds, with the piperidine serving as the parent structure and the oxazole and fluorobenzyl groups designated as substituents. This naming convention aligns with other complex heterocyclic compounds containing piperidine structures, such as those referenced in patent literature .

Physical Properties

The physical properties of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride can be inferred from similar compounds containing piperidine and heterocyclic moieties. The compound is expected to be a crystalline solid at room temperature, with increased water solubility compared to its free base form due to the dihydrochloride salt formation.

Table 1. Predicted Physical Properties of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidCommon for similar piperidine salts
SolubilityHigh in water, lower in non-polar solventsTypical for dihydrochloride salts
Melting Point180-220°CComparable to similar piperidine dihydrochlorides
Molecular Weight~344.23 g/mol (as dihydrochloride salt)Calculated from molecular formula
LogP2.0-2.5 (free base)Based on similar fluorinated heterocycles

As a dihydrochloride salt, the compound would demonstrate improved stability compared to the free base form, particularly under humid conditions, which is consistent with observations from related piperidine dihydrochloride compounds .

Spectroscopic Characteristics

The spectroscopic profile of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride would exhibit characteristic features identifiable through various analytical techniques. In NMR spectroscopy, the compound would show distinctive signals for the piperidine ring protons, the oxazole CH, and the aromatic protons of the fluorobenzyl group.

Mass spectrometry would likely reveal a molecular ion peak corresponding to the free base, with fragmentation patterns characteristic of piperidine ring cleavage and loss of the fluorobenzyl group. These spectroscopic characteristics are comparable to those observed in related compounds such as 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine .

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride likely involves a multi-step process similar to other substituted piperidines. Drawing from methodologies used for related compounds, a potential synthetic pathway could include:

  • Preparation of an appropriately substituted piperidine core

  • Formation of the oxazole ring through cyclization reactions

  • Introduction of the 4-fluorobenzyl group

  • Conversion to the dihydrochloride salt

The synthesis of the piperidine core may follow approaches similar to those documented for (R)-3-aminopiperidine dihydrochloride, involving reduction and cyclization steps . The oxazole moiety could be constructed using methodologies similar to those employed in the synthesis of other oxazole-containing compounds, such as 1-[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine.

Key Intermediates

The synthesis would likely involve key intermediates including:

  • 3-aminopiperidine or similar substituted piperidines

  • 4-fluorobenzyl derivatives for attachment to the oxazole ring

  • Oxazole precursors such as α-acylamino ketones

The preparation of these intermediates would involve careful control of reaction conditions to ensure proper regiochemistry and stereochemistry. For example, the synthesis of the piperidine core might employ methods similar to those described for (R)-3-aminopiperidine dihydrochloride, which involves precise temperature control during lithium aluminum hydride reduction (between 45°C and 70°C) .

Purification Methods

Purification of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride would likely employ techniques common for similar compounds:

Table 2. Purification Methods for 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Purification MethodApplicationAdvantage
RecrystallizationFinal product purificationHigh purity, suitable for salt forms
Column ChromatographyIntermediate purificationEffective separation of closely related compounds
FiltrationIsolation of salt formSimple technique for isolating crystalline salts
HPLCAnalytical and preparative purificationHigh resolution separation and analysis

The final conversion to the dihydrochloride salt form would likely involve treatment with concentrated hydrochloric acid, similar to the process described for (R)-3-aminopiperidine dihydrochloride . Filtration would then be employed to isolate the purified salt product.

Pharmacological Properties and Biological Activity

Mechanism of Action

The pharmacological activity of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride would be influenced by its structural components. The piperidine ring is a common structural motif in many pharmaceutically active compounds, including those that interact with various receptors and enzymes. The oxazole ring can serve as a hydrogen bond acceptor, while the fluorine atom in the benzyl group can enhance binding affinity and metabolic stability.

Based on structural similarities with other compounds, possible mechanisms might include:

  • Interaction with central nervous system receptors

  • Modulation of enzyme activity, particularly those involved in signal transduction

  • Potential interaction with ion channels

These predictions are based on the known activities of related compounds containing piperidine rings and heterocyclic moieties .

Structure-Activity Relationship

The structure-activity relationship (SAR) for 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride can be inferred by analyzing the contributions of its key structural components:

  • The piperidine ring provides a basic center and a flexible scaffold that can adopt various conformations for optimal target binding

  • The oxazole moiety introduces rigidity and potential hydrogen-bonding capabilities

  • The 4-fluorobenzyl group contributes lipophilicity and potential π-stacking interactions with aromatic residues in biological targets

  • The fluorine atom enhances metabolic stability and can form unique interactions with protein binding sites

This SAR analysis is consistent with observations from other piperidine derivatives and heterocyclic compounds with documented biological activities .

Therapeutic AreaPotential ApplicationStructural Basis
Central Nervous SystemModulation of neurotransmitter systemsPiperidine core similar to CNS-active agents
Anti-inflammatoryInhibition of inflammatory mediatorsOxazole moiety common in anti-inflammatory compounds
Enzyme InhibitionPotential DPP-IV inhibitionSimilarity to structures mentioned in patent literature
Metabolic DisordersRegulation of metabolic pathwaysPiperidine derivatives have shown activity in this area

These potential applications would require comprehensive pharmacological testing to confirm activity and specificity. The compound's similarity to structures mentioned in patent literature suggests possible exploration as enzyme inhibitors, potentially including dipeptidyl peptidase IV (DPP-IV) inhibitors .

Analytical Methods

Detection and Quantification Techniques

Various analytical techniques would be applicable for the detection and quantification of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride:

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive detection and structural confirmation

  • Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment

These methods are commonly employed for similar heterocyclic compounds and would provide complementary information about the identity, purity, and concentration of the compound .

Stability and Degradation Studies

The stability profile of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride would be important for pharmaceutical development. Key stability parameters to consider include:

  • Hydrolytic stability in various pH environments

  • Photostability under different light conditions

  • Thermal stability at elevated temperatures

  • Long-term storage stability

As a dihydrochloride salt, the compound would likely demonstrate enhanced stability compared to its free base form, particularly in terms of shelf-life and resistance to oxidation. The stability studies would employ analytical methods such as HPLC to monitor potential degradation products over time under various stress conditions.

Applications and Research Findings

Ongoing Research

Current research involving 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride or closely related analogs may focus on:

  • Structure-activity relationship studies to optimize binding affinity and selectivity

  • Medicinal chemistry efforts to improve physicochemical and pharmacokinetic properties

  • Investigation of biological targets and pathways modulated by the compound

  • Development of synthetic methodologies for more efficient preparation

These research directions would align with broader trends in heterocyclic chemistry and drug discovery, particularly in areas where piperidine and oxazole-containing compounds have demonstrated promising activity .

Future Directions

Future research involving 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride could explore:

  • Expansion of the SAR through preparation of analogs with modifications at key positions

  • Detailed mechanistic studies to elucidate precise modes of action

  • Crystal structure determinations to provide insights into conformational preferences

  • Development of improved synthetic routes for large-scale preparation

These future directions would build upon existing knowledge of related compounds and potentially reveal new applications and therapeutic opportunities for this structural class.

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